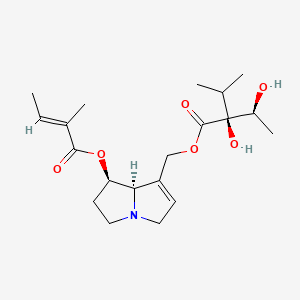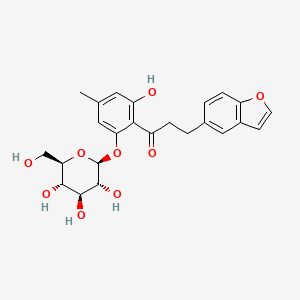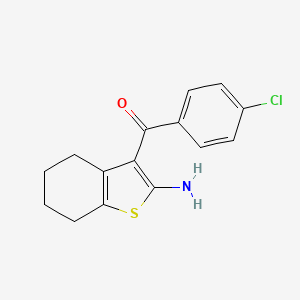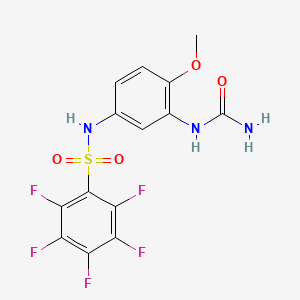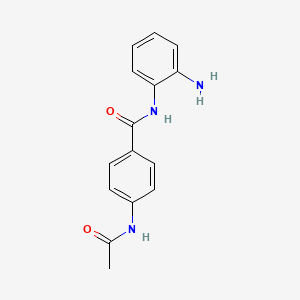
Terofenamate
Overview
Description
Terofenamate: is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of joint and muscular pain. It is known for its anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terofenamate can be synthesized through the reaction of flufenamic acid with diethylene glycol in a non-protic organic solvent. The reaction involves the presence of an organic carboxylic acid activating agent such as chlorosilane or sulfonyl chloride. The reactant is then hydrolyzed under acidic conditions and extracted to obtain high purity this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fewer reaction steps, making it cost-effective and efficient. The use of non-protic organic solvents and carboxylic acid activating agents ensures high productivity and product purity .
Chemical Reactions Analysis
Types of Reactions: Terofenamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Terofenamate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of NSAIDs and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of new anti-inflammatory and analgesic drugs.
Industry: Employed in the formulation of topical creams, gels, and sprays for pain relief
Mechanism of Action
Terofenamate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Flufenamic Acid: Another NSAID with similar anti-inflammatory properties.
Mefenamic Acid: Known for its analgesic and anti-inflammatory effects.
Diclofenac: Widely used NSAID for pain and inflammation.
Uniqueness of Terofenamate: this compound is unique due to its specific chemical structure, which allows for effective topical application. Its ethoxymethyl ester group enhances its solubility and absorption through the skin, making it particularly effective for localized pain relief .
Properties
CAS No. |
29098-15-5 |
|---|---|
Molecular Formula |
C17H17Cl2NO3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
ethoxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-10-23-17(21)12-6-4-5-7-14(12)20-16-13(18)9-8-11(2)15(16)19/h4-9,20H,3,10H2,1-2H3 |
InChI Key |
FRQSLQPWXFAJFO-UHFFFAOYSA-N |
SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
Canonical SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2Cl)C)Cl |
Appearance |
Solid powder |
melting_point |
73.5 °C |
Key on ui other cas no. |
29098-15-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
etoclofene terofenamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


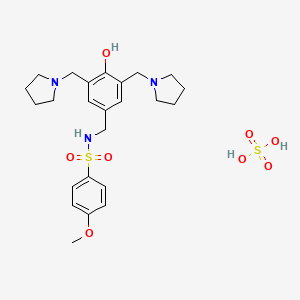
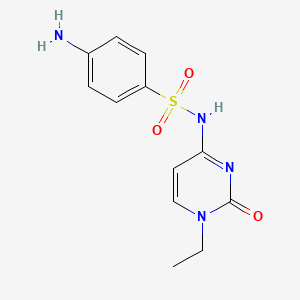
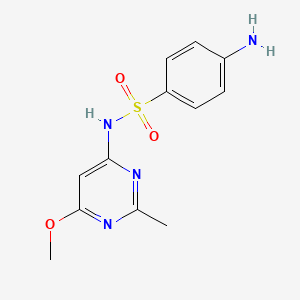
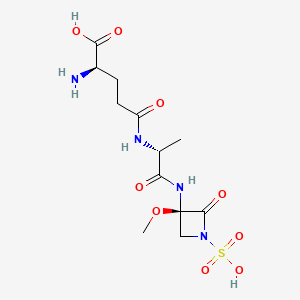
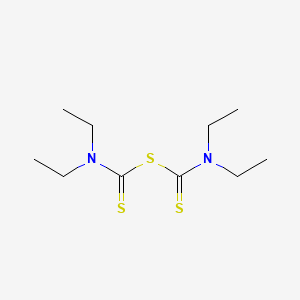
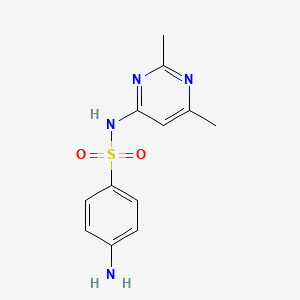
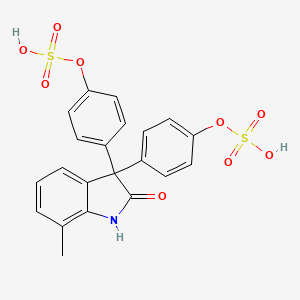
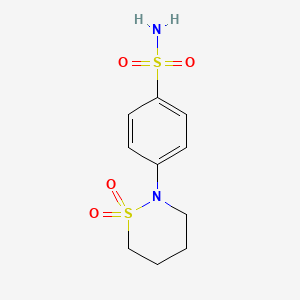
![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
